molecular formula C9H7N3O2S B3189414 2-Pyridinecarboxamide, 3-hydroxy-N-2-thiazolyl- CAS No. 321598-07-6

2-Pyridinecarboxamide, 3-hydroxy-N-2-thiazolyl-

Cat. No.: B3189414
CAS No.: 321598-07-6
M. Wt: 221.24 g/mol
InChI Key: WSWKSTZDYDQRIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Pyridinecarboxamide, 3-hydroxy-N-2-thiazolyl-” is a chemical compound with the molecular formula C9H7N3O2S and a molecular weight of 221.24 g/mol. It is a derivative of nicotinic acid and has been used in the prevention and treatment of cancer by activating the RUNX3 gene .


Synthesis Analysis

The synthesis of 2-Pyridinecarboxamide can be achieved from 2-picoline through a two-step reaction . Initially, 2-picoline is converted into 2-cyanopyridine by ammoxidation in a stainless-steel fixed-bed reactor at 370°C with V2O5 loaded on TiO2 as a catalyst . The 2-cyanopyridine is then transformed into 2-pyridinecarboxamide through oxidation hydrolysis in a basic solution using MnO2 as an oxidant at 70°C .


Molecular Structure Analysis

The crystal packing of 2-Pyridinecarboxamide is stabilized primarily by hydrogen bonding and, in some cases, through π–π stacking interactions . The analysis of crystal structures reveals the existence of the characteristic heterosynthons with the binding motif 2 2 (8) (primary amide-carboxilic acid) between pyridinecarboxamide molecules and the acid . Other synthons involve hydrogen bonds such as (carboxyl)O-H···N (pyridine) and (hydroxyl)O-H···N (pyridine) .


Chemical Reactions Analysis

The oxidation pathway of picolinamide by a gram-negative rod has been elucidated . Results showed that under high pH conditions, whole cells could release 2,5-dihydroxypyridine into culture supernatants . Moreover, sodium arsenite was able to cause whole cells to accumulate 6-hydroxypicolinate in the culture media . In addition, whole cells were found to oxidize picolinamide, without lag . It was also found that cell-free extracts could convert picolinamide into picolinate, and hydroxylate picolinate into 6-hydroxypicolinate .

Future Directions

The field of crystal engineering, which includes the study of compounds like “2-Pyridinecarboxamide, 3-hydroxy-N-2-thiazolyl-”, has become increasingly interesting for both academic and industrial pharmaceutical researchers . This is due to its ability to enhance the physicochemical and biopharmaceutical properties of active pharmaceutical ingredients, without altering their chemical structure and thus maintaining their therapeutic activity . With new guidelines from the United States Food and Drug Administration and the European Medicines Agency regulating co-crystals, the development of pharmaceutical co-crystals has gained considerable momentum .

Properties

321598-07-6

Molecular Formula

C9H7N3O2S

Molecular Weight

221.24 g/mol

IUPAC Name

3-hydroxy-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide

InChI

InChI=1S/C9H7N3O2S/c13-6-2-1-3-10-7(6)8(14)12-9-11-4-5-15-9/h1-5,13H,(H,11,12,14)

InChI Key

WSWKSTZDYDQRIZ-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)C(=O)NC2=NC=CS2)O

Canonical SMILES

C1=CC(=C(N=C1)C(=O)NC2=NC=CS2)O

Origin of Product

United States

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